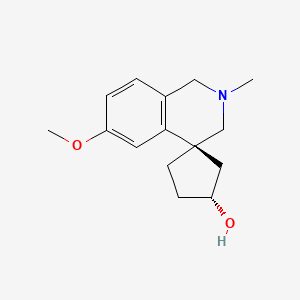
Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline)
Overview
Description
Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) is a complex organic compound characterized by a spirocyclic structure This compound features a unique arrangement where a cyclopentane ring is fused to an isoquinoline moiety, with additional functional groups such as a hydroxy group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 1-(m-methoxyphenyl)-3-hydroxycyclopentane-methylamines, which are obtained from the corresponding carboxamide derivatives. This cyclization is carried out in the presence of excess formic acid through the Eschweiler-Clarke reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the isoquinoline ring or other functional groups.
Substitution: Functional groups such as the methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to the formation of a more saturated isoquinoline derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups, along with the spirocyclic structure, allow it to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic isoquinoline derivatives with varying functional groups. Examples include:
- Spiro[cyclopropane-1,4′(1′H)-isoquinoline], 2′,3′-dihydro-5′-methoxy-2′-methyl-7′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) .
- Hydroxy group epimers of spiro-[3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline] .
Uniqueness
The uniqueness of Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1'R,4S)-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,3'-cyclopentane]-1'-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-16-9-11-3-4-13(18-2)7-14(11)15(10-16)6-5-12(17)8-15/h3-4,7,12,17H,5-6,8-10H2,1-2H3/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPABJNOOXVNSE-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=C(C=C2)OC)C3(C1)CCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=C(C=C(C=C2)OC)[C@]3(C1)CC[C@H](C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965344 | |
| Record name | 6'-Methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51061-99-5 | |
| Record name | Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051061995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-Methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


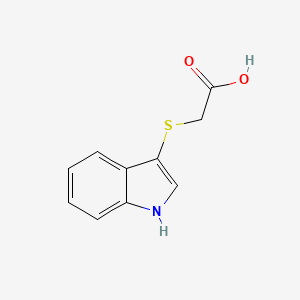
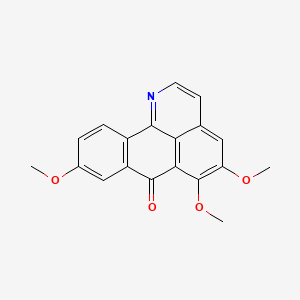
![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1212556.png)

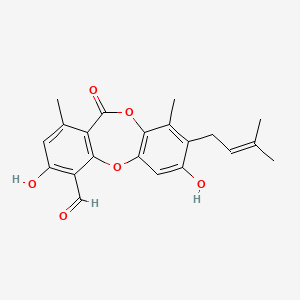
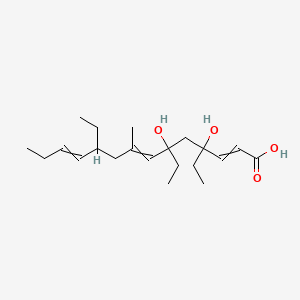

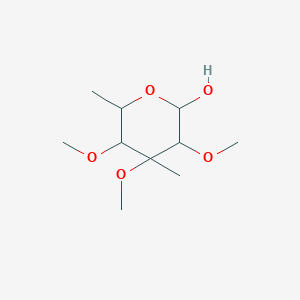
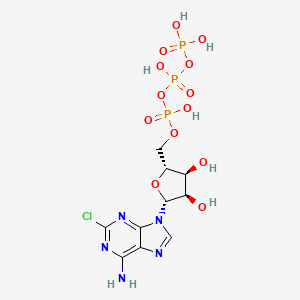
![(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B1212569.png)
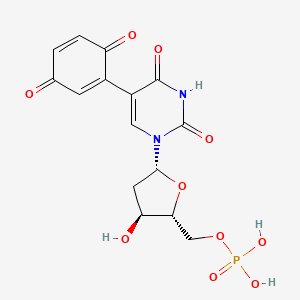
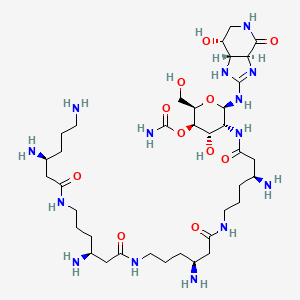
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B1212574.png)

